Functional Differentiation from Inactive Analog KN-92 in Rabbit Cardiac Arrhythmia Model
KN-93 exhibits statistically significant suppression of early afterdepolarizations (EADs) compared to its structural analog KN-92 in an isolated rabbit heart model. Hearts were pretreated with 0.5 μM of either compound for 10 minutes prior to clofilium-induced EAD induction [1]. KN-93 treatment resulted in EADs present in only 4 of 10 hearts (40%), whereas KN-92 treatment showed EADs in 10 of 11 hearts (91%), yielding a significant difference (P = 0.024) [1]. The inhibition of rabbit myocardial CaM kinase activity by KN-93 (calculated Ki ≤ 2.58 μM) was not observed with KN-92 (Ki > 100 μM) in vitro, confirming that the antiarrhythmic effect is CaMKII-dependent [1].
| Evidence Dimension | Suppression of early afterdepolarizations in isolated rabbit hearts |
|---|---|
| Target Compound Data | 4/10 hearts with EADs (40%) |
| Comparator Or Baseline | KN-92 (inactive analog): 10/11 hearts with EADs (91%) |
| Quantified Difference | P = 0.024 |
| Conditions | Isolated rabbit hearts, 0.5 μM pretreatment for 10 min, clofilium-induced EAD model |
Why This Matters
This direct functional comparison validates that KN-93, but not its structural analog KN-92, provides genuine CaMKII-dependent antiarrhythmic effects, making KN-93 essential for studies investigating CaMKII's role in cardiac arrhythmogenesis.
- [1] Anderson, M.E. et al. (1998). KN-93, an inhibitor of multifunctional Ca++/calmodulin-dependent protein kinase, decreases early afterdepolarizations in rabbit heart. J. Pharmacol. Exp. Ther., 287(3), 996-1006. View Source
